molecular formula C8H10ClN3O B1362502 2-(2-Chloroanilino)acetohydrazide CAS No. 2371-29-1

2-(2-Chloroanilino)acetohydrazide

Cat. No. B1362502
CAS RN: 2371-29-1
M. Wt: 199.64 g/mol
InChI Key: TYYIIDNUIOPYMX-UHFFFAOYSA-N
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Description

“2-(2-Chloroanilino)acetohydrazide” is a chemical compound with the CAS Number: 2371-29-1. Its molecular formula is C8H10ClN3O and it has a molecular weight of 199.64 .


Molecular Structure Analysis

The InChI code for “2-(2-Chloroanilino)acetohydrazide” is 1S/C8H10ClN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13). The InChI key is TYYIIDNUIOPYMX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloroanilino)acetohydrazide” such as melting point, boiling point, density, and toxicity are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(2-Chloroanilino)acetohydrazide has been widely used as a starting material or intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical reactions. A notable application is in the synthesis of tetrazole derivatives, which involves a series of reactions starting with 2-chloroacetohydrazide, indicating its importance in heterocyclic chemistry (Alsahib & Dhedan, 2021).

Antimicrobial and Antifungal Activities

Compounds derived from 2-(2-Chloroanilino)acetohydrazide have been evaluated for their antimicrobial and antifungal activities. Studies reveal that novel imines and thiazolidinones derived from this compound exhibit significant antibacterial and antifungal properties, contributing to medicinal chemistry and pharmacology (Fuloria et al., 2009).

Enzyme Inhibition

Research also highlights the role of 2-(2-Chloroanilino)acetohydrazide derivatives in enzyme inhibition. Certain derivatives have been synthesized and screened for their inhibition of enzymes like lipase and α-glucosidase, indicating potential applications in the treatment of diseases such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Synthesis of Heterocyclic Compounds

The versatility of 2-(2-Chloroanilino)acetohydrazide is further evident in its use in synthesizing a range of heterocyclic compounds. For instance, the synthesis of novel heterocyclic compounds derived from this compound involves multiple steps and has implications in various scientific fields, including material science and drug design (Ahmed et al., 2006).

Corrosion Inhibition

In the field of industrial chemistry, derivatives of 2-(2-Chloroanilino)acetohydrazide have been applied as corrosion inhibitors. Studies show that certain synthesized acetohydrazides effectively inhibit corrosion of mild steel in acidic mediums, revealing the compound's significance in material preservation and industrial applications (Yadav et al., 2015).

Safety And Hazards

The safety information available indicates that “2-(2-Chloroanilino)acetohydrazide” is an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-chloroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYIIDNUIOPYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307184
Record name 2-(2-chloroanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroanilino)acetohydrazide

CAS RN

2371-29-1
Record name 2371-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-chloroanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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